Cas no 3549-05-1 (6-Chloro-2-morpholinopyrimidin-4-amine)

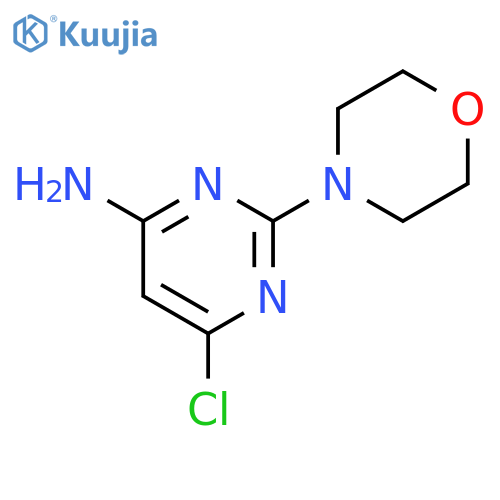

3549-05-1 structure

商品名:6-Chloro-2-morpholinopyrimidin-4-amine

CAS番号:3549-05-1

MF:C8H11ClN4O

メガワット:214.652139902115

MDL:MFCD09864565

CID:1087386

PubChem ID:20561338

6-Chloro-2-morpholinopyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-2-morpholinopyrimidin-4-amine

- 6-CHLORO-2-(4-MORPHOLINYL)-4-PYRIMIDINAMINE

- 4-Amino-6-chlor-2-morpholino-pyrimidin

- 4-amino-6-chloro-2-morpholinopyrimidine

- 6-chloro-2-morpholin-4-yl-pyrimidin-4-ylamine

- SCHEMBL244109

- D97561

- AKOS006339869

- BS-37849

- MFCD09864565

- DB-307012

- 6-chloro-2-morpholin-4-ylpyrimidin-4-amine

- CAPWCRRKZOKFTE-UHFFFAOYSA-N

- DTXSID00608747

- 6-Chloro-2-(morpholin-4-yl)pyrimidin-4-amine

- CS-0199104

- 3549-05-1

-

- MDL: MFCD09864565

- インチ: InChI=1S/C8H11ClN4O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12)

- InChIKey: CAPWCRRKZOKFTE-UHFFFAOYSA-N

- ほほえんだ: C1COCCN1C2=NC(=CC(=N)N2)Cl

計算された属性

- せいみつぶんしりょう: 214.06200

- どういたいしつりょう: 214.0621387g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 密度みつど: 1.399

- ふってん: 449.8°C at 760 mmHg

- フラッシュポイント: 225.8°C

- 屈折率: 1.612

- PSA: 64.27000

- LogP: 1.19500

6-Chloro-2-morpholinopyrimidin-4-amine セキュリティ情報

6-Chloro-2-morpholinopyrimidin-4-amine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Chloro-2-morpholinopyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM274531-5g |

6-Chloro-2-morpholinopyrimidin-4-amine |

3549-05-1 | 95% | 5g |

$208 | 2023-01-09 | |

| abcr | AB218666-1g |

6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine, 95%; . |

3549-05-1 | 95% | 1g |

€179.70 | 2025-02-20 | |

| Ambeed | A193633-5g |

6-Chloro-2-morpholinopyrimidin-4-amine |

3549-05-1 | 95% | 5g |

$178.0 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269774-1g |

6-Chloro-2-morpholinopyrimidin-4-amine |

3549-05-1 | 98% | 1g |

¥261.00 | 2024-05-17 | |

| eNovation Chemicals LLC | Y1055263-250mg |

6-CHLORO-2-(4-MORPHOLINYL)-4-PYRIMIDINAMINE |

3549-05-1 | 95+% | 250mg |

$55 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1055263-5g |

6-CHLORO-2-(4-MORPHOLINYL)-4-PYRIMIDINAMINE |

3549-05-1 | 95+% | 5g |

$185 | 2025-02-26 | |

| Aaron | AR00C9BJ-5g |

6-CHLORO-2-(4-MORPHOLINYL)-4-PYRIMIDINAMINE |

3549-05-1 | 95% | 5g |

$139.00 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1055263-1g |

6-CHLORO-2-(4-MORPHOLINYL)-4-PYRIMIDINAMINE |

3549-05-1 | 95+% | 1g |

$80 | 2025-03-03 | |

| Chemenu | CM274531-1g |

6-Chloro-2-morpholinopyrimidin-4-amine |

3549-05-1 | 95% | 1g |

$114 | 2023-01-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD278122-250mg |

6-Chloro-2-morpholinopyrimidin-4-amine |

3549-05-1 | 95% | 250mg |

¥324.0 | 2022-03-01 |

6-Chloro-2-morpholinopyrimidin-4-amine 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

3549-05-1 (6-Chloro-2-morpholinopyrimidin-4-amine) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3549-05-1)6-Chloro-2-morpholinopyrimidin-4-amine

清らかである:99%

はかる:5g

価格 ($):168.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:3549-05-1)6-CHLORO-2-(4-MORPHOLINYL)-4-PYRIMIDINAMINE

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ